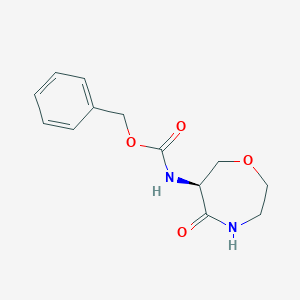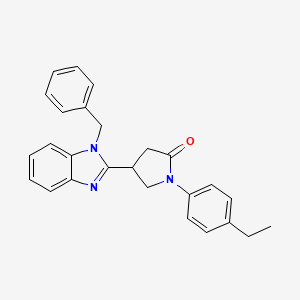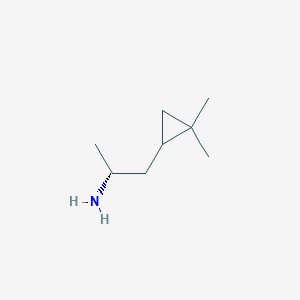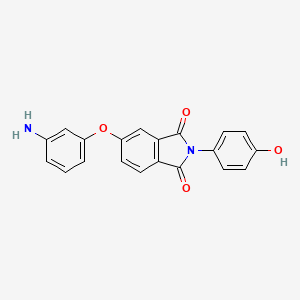![molecular formula C11H15NO2 B2393393 2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol CAS No. 2196218-33-2](/img/structure/B2393393.png)
2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
J147 was first synthesized in 2011 by researchers at the Salk Institute for Biological Studies in California. Stereodivergent syntheses techniques have been developed for the efficient synthesis of methyl 2-benzyloxycarbonylamino- (1S,2R)-cyclobutan-1-carboxylate from 2-methoxycarbonyl- (1R,2S)-cyclobutan-1-carboxylic acid.Molecular Structure Analysis
The molecular weight of 2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol is 193.246. The InChI Key is JTKMTFWZAVBPTA-UHFFFAOYSA-N.Chemical Reactions Analysis
Research into Rhodium-mediated trimerization of alkynes HC⋮CR (R = Ph, p-Tolyl) has led to the formation of new cyclobutadiene compounds. A palladium-catalyzed process involving carbon-carbon bond cleavage/formation has been developed to produce arylated benzolactones from 3- (2-hydroxyphenyl)cyclobutanones and aryl bromides.Scientific Research Applications
Stereodivergent Syntheses
Stereodivergent syntheses techniques have been developed for the efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid. This method has enabled the production of enantiomeric β-amino acids, which are then self-condensed or coupled to generate enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, marking the first reported β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002).
Novel Compound Synthesis
Research into Rhodium-mediated trimerization of alkynes HC⋮CR (R = Ph, p-Tolyl) has led to the formation of new cyclobutadiene compounds. These findings underscore the potential for synthesizing novel compounds through unexpected reactions and expanding the toolbox for organic and organometallic chemistry applications (Lamata et al., 1996).
Palladium-catalyzed Reactions
A palladium-catalyzed process involving carbon-carbon bond cleavage/formation has been developed to produce arylated benzolactones from 3-(2-hydroxyphenyl)cyclobutanones and aryl bromides. This method highlights the versatility of cyclobutanones in complex organic synthesis, providing a pathway to synthesize various lactones with potential applications in medicinal chemistry and material science (Matsuda, Shigeno, & Murakami, 2008).
Oligonucleotide Synthesis
The 3-methoxy-4-phenoxybenzoyl group has been utilized for amino protection in the synthesis of oligodeoxyribonucleotides, demonstrating improved stability and efficiency in nucleic acid synthesis. This advancement contributes to the development of more stable and reliable methods for the synthesis of DNA and RNA oligomers, which are crucial for genetic research and therapeutic applications (Mishra & Misra, 1986).
Antimicrobial Activity
Schiff bases derived from 2,4-disubstituted thiazoles and 3-methoxysalicylaldehyde, along with their metal complexes, have been synthesized and found to exhibit antimicrobial activity. This research opens up possibilities for developing new antimicrobial agents to combat resistant strains of bacteria and yeast, addressing a critical need in public health (Yilmaz & Cukurovalı, 2003).
Safety and Hazards
properties
IUPAC Name |
2-(3-methoxyanilino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-9-4-2-3-8(7-9)12-10-5-6-11(10)13/h2-4,7,10-13H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKMTFWZAVBPTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2CCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B2393311.png)

![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-(2,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B2393314.png)
![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2393318.png)

![N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2393320.png)

![1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B2393323.png)
![2,6-difluoro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2393325.png)
![1-(3-Chloro-2-methylphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2393326.png)
![2-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-ethylamino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2393327.png)


